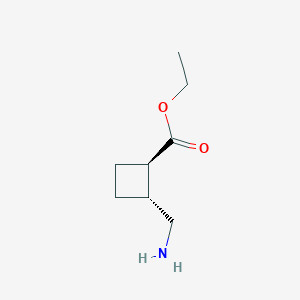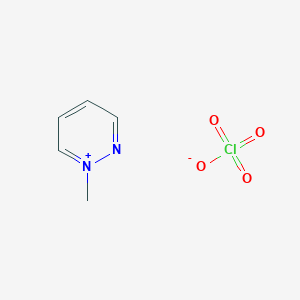![molecular formula C21H20O2S B14500201 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene CAS No. 63246-66-2](/img/structure/B14500201.png)
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene is an organic compound with a complex structure that includes methoxy, phenyl, and sulfanyl groups
Preparation Methods
The synthesis of 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiophenol in the presence of a base to form the intermediate 4-methoxybenzyl phenyl sulfide. This intermediate is then subjected to further reactions, such as methylation, to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Methoxy-4-(methylthio)benzene: This compound has a similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Methoxy-4-phenoxybenzene:
1-Methoxy-4-methylbenzene: This simpler compound serves as a basis for understanding the effects of additional functional groups in more complex molecules. The uniqueness of this compound lies in its combination of methoxy, phenyl, and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63246-66-2 |
|---|---|
Molecular Formula |
C21H20O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)-phenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C21H20O2S/c1-22-18-10-8-17(9-11-18)21(16-6-4-3-5-7-16)24-20-14-12-19(23-2)13-15-20/h3-15,21H,1-2H3 |
InChI Key |
OZEKRAHYTOKRFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
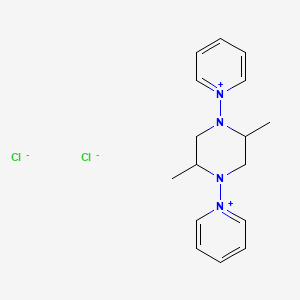

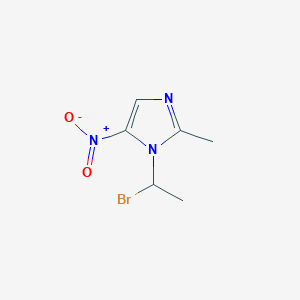
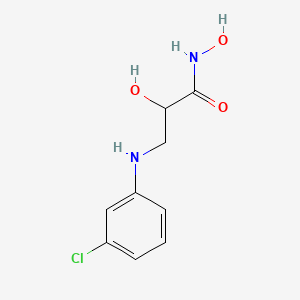
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

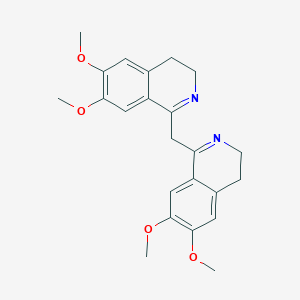
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
